molecular formula C12H20O3 B2991477 Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate CAS No. 859178-22-6

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate

Cat. No. B2991477
CAS RN: 859178-22-6
M. Wt: 212.289
InChI Key: BSEGZDIJFOLZPJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a biochemical reagent . It has a molecular weight of 212.29 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-isopropyl-2-oxocyclohexanecarboxylate . The InChI code for this compound is 1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 212.29 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 2-oxo-cyclohexanecarboxylate serves as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions, facilitating the synthesis of a variety of chemical compounds, including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions. The use of this compound in catalysis showcases its utility in promoting diverse chemical transformations with good to excellent yields (Xin Lv & W. Bao, 2007).

Photochemical Reactions

Ethyl 2-oxo-1-cyclohexanecarboxylate's behavior under photochemical conditions has been explored, revealing its potential to generate a variety of esters in alcoholic solution. These reactions demonstrate the compound's versatility in photochemical processes, leading to different ω-substituted esters depending on the alcohol used in the reaction (M. Tokuda*, Yoshihiko Watanabe, & M. Itoh, 1978).

Material Science and Polymer Chemistry

The compound has found applications in material science, particularly in the synthesis and characterization of new materials. For example, ethylene and propylene reactions on zeolites have implicated cyclohexane derivatives in the formation of cyclopentenyl carbenium ions, underlining the role of such compounds in understanding and developing catalytic processes within material science (Teng Xu & J. F. Haw, 1994).

Synthetic Chemistry

In synthetic chemistry, ethyl cyclohexene-1-carboxylate has been used as a reactant for the synthesis of complex molecules, including fluoren-9-ones. This application highlights the compound's utility in constructing intricate molecular architectures, which could have implications in developing new pharmaceuticals or materials (M. Ramana & P. V. Potnis, 1993).

Organic Synthesis

The versatility of ethyl 2-oxo-cyclohexanecarboxylate extends to its use in organic synthesis, where it acts as a building block for various chemical reactions. For instance, its reactivity has been harnessed in the synthesis of ceralure B1, demonstrating its value in synthesizing pheromones for agricultural applications (A. Raw & E. Jang, 2000).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. It’s often used as a biochemical reagent in life science related research .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEGZDIJFOLZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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